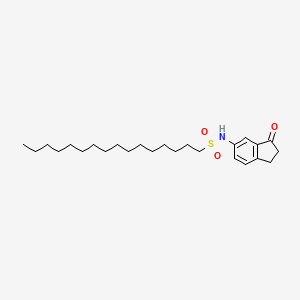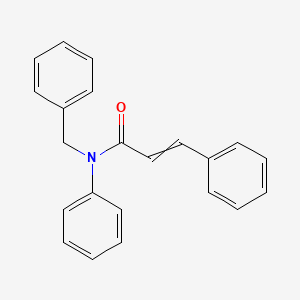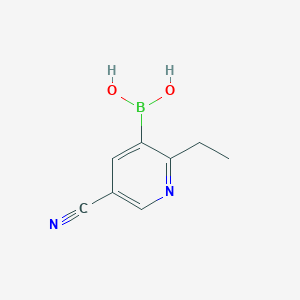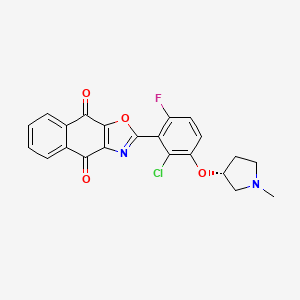
Otub1/usp8-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Otub1/usp8-IN-1 is a potent dual inhibitor targeting the deubiquitinases OTUB1 and USP8. These enzymes play crucial roles in the regulation of protein ubiquitination, a process essential for maintaining protein homeostasis within cells. This compound has shown significant potential in cancer research due to its ability to inhibit the activity of both OTUB1 and USP8 with high specificity and potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Otub1/usp8-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows standardized protocols to ensure high purity and yield. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization or chromatography. The compound is then subjected to rigorous quality control measures to confirm its chemical identity and purity .
Análisis De Reacciones Químicas
Types of Reactions: Otub1/usp8-IN-1 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Aplicaciones Científicas De Investigación
Otub1/usp8-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of deubiquitinases in tumor progression and to develop potential therapeutic strategies. The compound has also been investigated for its effects on protein homeostasis, immune response, and DNA damage repair .
Mecanismo De Acción
The mechanism of action of Otub1/usp8-IN-1 involves the inhibition of the deubiquitinases OTUB1 and USP8. By binding to these enzymes, the compound prevents them from removing ubiquitin molecules from target proteins. This inhibition disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The molecular targets and pathways involved include the regulation of protein stability, activity, and localization .
Comparación Con Compuestos Similares
Otub1/usp8-IN-1 is unique in its dual inhibition of both OTUB1 and USP8, which sets it apart from other deubiquitinase inhibitors that typically target a single enzyme. Similar compounds include inhibitors of other deubiquitinases such as USP1, USP2, and USP7. this compound’s ability to simultaneously inhibit two key deubiquitinases makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H16ClFN2O4 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
2-[2-chloro-6-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1 |
Clave InChI |
HXIYHNFNCGXLAU-LLVKDONJSA-N |
SMILES isomérico |
CN1CC[C@H](C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
SMILES canónico |
CN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




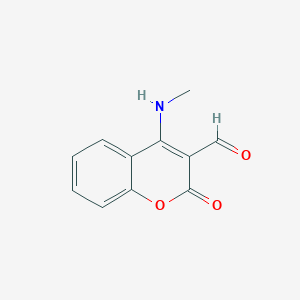
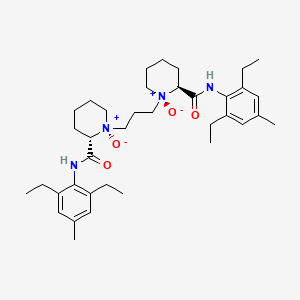
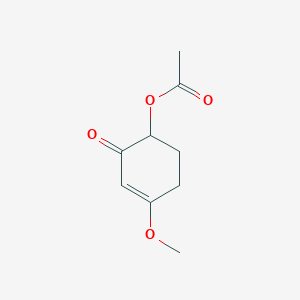
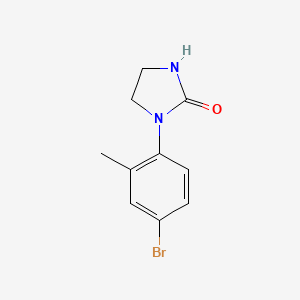
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)


